![molecular formula C9H6BrNS B1277947 2-Bromo-4-phenylthiazole CAS No. 57516-16-2](/img/structure/B1277947.png)
2-Bromo-4-phenylthiazole
Overview
Description
2-Bromo-4-phenylthiazole is a compound that falls within the broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromine atom at the second position and a phenyl group at the fourth position on the thiazole ring is characteristic of this compound. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of α-bromo ketones with thiourea is a common approach to synthesize substituted thiazoles, as demonstrated in the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole . Similarly, the Hugerschoff reaction involving arylthioureas and molecular bromine or organic ammonium tribromides can produce 2-aminobenzothiazoles . Although these methods do not directly describe the synthesis of this compound, they provide insight into the general strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography, as seen in the determination of the crystal structure of 4-(1-phenyl-1-methylcyclobutyl-3-yl)-2-aminothiazole10. The bond lengths and angles within the thiazole ring are critical for understanding the reactivity and interaction of the molecule with other chemical species.
Chemical Reactions Analysis
Thiazole derivatives participate in a variety of chemical reactions. For example, they can act as ligands in metal complexes, coordinating through sulfur and nitrogen atoms to form stable structures with potential catalytic applications, as seen in the synthesis of ruthenium complexes with triazole ligands . Additionally, thiazole derivatives can undergo condensation reactions with various nucleophiles to form azaheterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as this compound, can be predicted using computational methods like density functional theory (DFT). These studies can provide information on the compound's molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical properties, which are important for understanding the behavior of the molecule under different conditions . The thermodynamic properties can also be calculated to predict the stability and reactivity of the compound at various temperatures .
Scientific Research Applications
Biological and Pharmaceutical Applications
Microwave-Assisted Synthesis : 2-Amino-4-phenylthiazole derivatives, closely related to 2-Bromo-4-phenylthiazole, have been synthesized under microwave irradiation. These derivatives exhibit a range of biological activities, including antipyretic, antioxidative, and analgesic properties (Khrustalev, 2009).
Acetylcholinesterase Inhibition : N-Acyl-4-phenylthiazole-2-amines, synthesized from substituted 2-bromo-1-acetophenones, show inhibitory activity against acetylcholinesterase, which is significant for treating neurodegenerative diseases like Alzheimer's (Ma et al., 2014).
Antitumor Activity : Certain 2-aminothiazole derivatives have been evaluated for their antitumor activities against various cancer cell lines, revealing compounds with potent inhibitory effects (Li et al., 2016).
Antibacterial Activity : 2-(3-acylphenyl)amino-4-phenylthiazoles, synthesized from 2-bromo-1-substituted phenylethanones, have shown antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Subhashini et al., 2015).
Chemical Synthesis and Reactivity
Reactivity in Catalysis : The phenyl substituent of 4-phenylthiazoles, including derivatives of this compound, have been studied in Ru-catalyzed direct arylation, highlighting the importance of conformation and electronic properties in these reactions (Daher et al., 2019).
Corrosion Inhibition : 4-Phenylthiazole derivatives have been found effective as corrosion inhibitors for metals like stainless steel and zinc in acidic environments. Their efficiency increases with concentration, and they act as mixed-type inhibitors (Fouda & Ellithy, 2009; Fouda et al., 2008).
Safety and Hazards
2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities . This suggests that 2-Bromo-4-phenylthiazole might interact with its targets, leading to inhibition of essential biological processes in microbes and fungi.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, indicating that they may influence several biochemical pathways .
Pharmacokinetics
The compound’s solid form and molecular weight (24012) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities, suggesting that they may lead to the death of microbes and fungi .
properties
IUPAC Name |
2-bromo-4-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLTINVLOBXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432844 | |
Record name | 2-Bromo-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57516-16-2 | |
Record name | 2-Bromo-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57516-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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